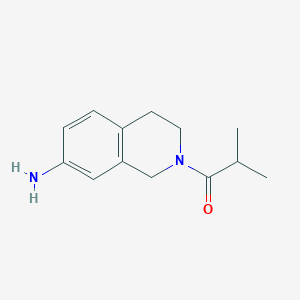![molecular formula C13H17N3 B6574501 2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1152858-40-6](/img/structure/B6574501.png)
2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline” is a complex organic molecule that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as the one , often involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . These compounds provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Chemical Reactions Analysis
Pyrazole-based compounds are known to exhibit a variety of chemical reactions. For instance, they can undergo N-azolylsulfonation reactions . They also have the ability to form complexes with metal ions, which can be used as a precursor for the development of metalloenzyme .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-based compounds can vary widely. Pyrazole itself is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) . It is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用
2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has a wide range of applications in scientific research. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, dyes, and polymers. Furthermore, it is used as a reactant in the synthesis of other heterocyclic compounds, such as pyridine and quinoline derivatives.
作用机制
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with a broad range of targets These targets include various receptors and enzymes involved in critical biological processes
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby influencing cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, including those involved in inflammation, cancer, and infectious diseases . The compound’s effects on these pathways can lead to downstream effects on cell growth, immune response, and other cellular functions.
Result of Action
Similar compounds have been shown to exert a variety of effects, such as inhibiting the growth of certain pathogens and modulating immune response
实验室实验的优点和局限性
2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline has several advantages for use in laboratory experiments. It is relatively stable, and can be easily stored and handled. It is also relatively inexpensive, making it a cost-effective reagent for use in organic synthesis. However, it is not very soluble in water, and requires the use of organic solvents for most reactions.
未来方向
Due to its wide range of applications in scientific research, there are many potential future directions for 2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline. It could be used as a catalyst in the synthesis of other heterocyclic compounds, such as pyridine and quinoline derivatives. It could also be used as a reactant in the synthesis of pharmaceuticals, dyes, and polymers. Furthermore, further research could be done to investigate its biochemical and physiological effects, as well as its potential as an inhibitor of CYP2D6. Finally, its use as a ligand in coordination chemistry could be explored further.
合成方法
2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline can be synthesized from aniline and methyl pyrazole using a two-step process. In the first step, aniline is reacted with methyl pyrazole in the presence of a base catalyst. This reaction forms a Schiff base, which is then reduced with a reducing agent such as sodium borohydride to yield this compound.
属性
IUPAC Name |
2,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-5-4-6-13(11(10)2)14-7-12-8-15-16(3)9-12/h4-6,8-9,14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIQWFJGOHVJPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=CN(N=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574425.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B6574432.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6574438.png)
![N-[(2,6-difluorophenyl)methyl]pyridin-3-amine](/img/structure/B6574444.png)
![4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574452.png)
![4-({[3-(trifluoromethyl)phenyl]methyl}amino)cyclohexan-1-ol](/img/structure/B6574457.png)
![4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574464.png)
![N-(2,3-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574469.png)
![N-(4-chloro-2-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574481.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate](/img/structure/B6574488.png)
![6-{[(pyridin-4-yl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B6574497.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B6574515.png)
![1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6574529.png)